5-(2-Chlorophenyl)furan-2-carboximidamide
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Overview
Description
5-(2-Chlorophenyl)furan-2-carboximidamide is an organic compound belonging to the class of furoic acid derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carboximidamide group attached to the furan ring
Preparation Methods
The synthesis of 5-(2-Chlorophenyl)furan-2-carboximidamide typically involves the reaction of 2-chlorobenzaldehyde with furan-2-carboxylic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-(2-Chlorophenyl)furan-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives such as amines or alcohols.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(2-Chlorophenyl)furan-2-carboximidamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are tested for their efficacy in treating various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)furan-2-carboximidamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit the activity of enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of methionine aminopeptidase, an enzyme involved in protein synthesis, by binding to its active site and preventing substrate access .
Comparison with Similar Compounds
5-(2-Chlorophenyl)furan-2-carboximidamide can be compared with other similar compounds, such as:
5-(2-Chlorophenyl)furan-2-carboxylic acid: This compound has a carboxylic acid group instead of a carboximidamide group. It shares similar chemical properties but may exhibit different biological activities.
5-(2-Chlorophenyl)furan-2-carbohydrazide: This compound has a carbohydrazide group, which may result in different reactivity and applications compared to the carboximidamide derivative.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
88649-30-3 |
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Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
5-(2-chlorophenyl)furan-2-carboximidamide |
InChI |
InChI=1S/C11H9ClN2O/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H3,13,14) |
InChI Key |
YNRKVZRRHUKQQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=N)N)Cl |
Origin of Product |
United States |
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